molecular formula C7H3Cl2F3O B1301602 2,4-Dichloro-1-(trifluoromethoxy)benzene CAS No. 451-85-4

2,4-Dichloro-1-(trifluoromethoxy)benzene

Cat. No.: B1301602
CAS No.: 451-85-4
M. Wt: 231 g/mol
InChI Key: JYGSLPHFBUKVNC-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(trifluoromethoxy)benzene (CAS Number: 451-85-4) is an organic compound with the molecular formula C 7 H 3 Cl 2 F 3 O and a molecular weight of 231.00 g/mol . It is characterized by a benzene ring substituted with chlorine atoms at the 2 and 4 positions and a trifluoromethoxy group (-OCF 3 ) at the 1 position. This structure classifies it as a halogenated aromatic building block of significant interest in synthetic and medicinal chemistry. As a versatile chemical intermediate, this compound is primarily valued in research and development for constructing more complex molecules. Its molecular structure, featuring both chloro and trifluoromethoxy substituents, makes it a valuable scaffold in exploratory chemistry for agrochemicals and pharmaceuticals . The presence of halogen atoms offers reactive sites for further functionalization through metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations, allowing researchers to generate diverse compound libraries for screening and development. This product is provided For Research Use Only (RUO). It is strictly intended for use in laboratory research and chemical synthesis and is not approved for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

2,4-dichloro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGSLPHFBUKVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371657
Record name 2,4-dichloro-1-(trifluoromethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451-85-4
Record name 2,4-dichloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-1-(trifluoromethoxy)benzene
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Preparation Methods

Chlorination of 2,4-Dichlorotoluene Derivatives

A common precursor is 2,4-dichlorotoluene, which undergoes chlorination in the presence of phosphorus trichloride (PCl3) as a catalyst. The reaction is conducted in a sealed reactor at approximately 120°C with chlorine gas under light irradiation to promote radical chlorination. The chlorination converts the methyl group into a dichloromethyl or trichloromethyl substituent, which can be further transformed into the trifluoromethoxy group in subsequent steps.

Parameter Condition Outcome
Starting material 2,4-Dichlorotoluene
Catalyst PCl3
Temperature 120°C
Chlorine gas flow rate Controlled under light Conversion ≥ 99% of dichlorotoluene
Product distribution 0.62% 2,4-dichlorobenzyl chloride, 85.18% 2,4-dichlorobenzylidene dichloride, 13.8% 2,4-dichlorotrichloromethylbenzene

This chlorination step yields intermediates that are isolated and purified for further functionalization.

Synthesis of Trifluoromethoxybenzene Derivatives

The trifluoromethoxy group is introduced typically by fluorination of trichloromethoxybenzene using anhydrous hydrogen fluoride (HF) under pressure.

Parameter Condition Outcome
Starting material Trichloromethoxybenzene
Fluorinating agent Anhydrous HF
Temperature 80°C
Pressure 30-35 kg/cm²
Reaction time 4-6 hours Hydrochloric acid by-product formed
Product isolation Atmospheric distillation Pure trifluoromethoxybenzene obtained

This reaction is performed in stainless steel autoclaves (SS 316) to withstand corrosive HF and pressure. The trifluoromethoxybenzene is then purified by distillation.

Nitration and Subsequent Functional Group Transformations

To obtain the desired substitution pattern, nitration of trifluoromethoxybenzene is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0–35°C). This step yields a mixture of ortho and para nitro isomers, with the para isomer predominating (~90%).

Parameter Condition Outcome
Starting material Trifluoromethoxybenzene
Nitrating mixture HNO3 + H2SO4
Temperature 0–35°C
Reaction time 1–2 hours Para-nitro isomer major product (~90%)
Isolation method Dichloromethane extraction and evaporation Crude nitro product obtained

The nitro group can be further converted to an amine and then diazotized and decomposed to yield the trifluoromethoxy-substituted benzene with chloro substituents at desired positions.

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
1 Chlorination 2,4-Dichlorotoluene Cl2 gas, PCl3 catalyst, 120°C, light 2,4-Dichlorobenzylidene dichloride (major) Radical chlorination under light
2 Fluorination (Halogen exchange) Trichloromethoxybenzene Anhydrous HF, 80°C, 30-35 kg/cm² pressure Trifluoromethoxybenzene Performed in SS316 autoclave
3 Nitration Trifluoromethoxybenzene HNO3 + H2SO4, 0–35°C 4-Nitro-trifluoromethoxybenzene (para major) Isomer separation by solvent extraction
4 Diazotization and decomposition 4-Amino-trifluoromethoxybenzene NaNO2, H2SO4, low temperature, then heat 2,4-Dichloro-1-(trifluoromethoxy)benzene Diazotization followed by thermal decomposition
  • The chlorination step requires careful control of chlorine flow and light exposure to maximize conversion and minimize side products.
  • Fluorination with anhydrous HF is highly effective but requires specialized equipment due to corrosive and high-pressure conditions.
  • Nitration yields a mixture of isomers; however, reaction temperature and acid concentration can be optimized to favor the para isomer, which is the desired intermediate for further transformations.
  • Purification steps such as solvent extraction and distillation are critical to isolate high-purity intermediates and final products.
  • The overall yield and purity depend on precise control of reaction parameters, including temperature, pressure, reagent stoichiometry, and reaction time.

The preparation of this compound involves a multi-step synthetic sequence starting from chlorinated toluene derivatives, followed by halogen exchange fluorination and nitration reactions. The process demands stringent control of reaction conditions, especially during chlorination and fluorination steps, to achieve high yield and purity. The use of anhydrous HF under pressure is a key step for introducing the trifluoromethoxy group. Subsequent nitration and diazotization steps enable the installation of chloro substituents at the desired positions. This synthetic route is supported by detailed patent literature and industrial research findings, providing a robust framework for the compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Dechlorinated or partially chlorinated benzene derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide and Pesticide Development

One of the primary applications of 2,4-Dichloro-1-(trifluoromethoxy)benzene is as a potential herbicide or pesticide. Its structural characteristics allow it to interact effectively with plant biochemistry, making it a candidate for controlling unwanted vegetation and pests. The presence of multiple halogens enhances its stability and efficacy in agricultural formulations.

Synthetic Chemistry

Intermediate in Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of various fluorinated compounds. The trifluoromethoxy group is particularly valuable for introducing fluorine into organic molecules, which can enhance biological activity and alter physical properties .

Case Study: Synthesis of Fluorinated Compounds

Research has demonstrated that derivatives of this compound can be employed in the synthesis of fluorinated amino acids and pharmaceuticals. For instance, its use in the preparation of optically active compounds highlights its role in creating biologically relevant molecules .

Environmental Chemistry

Toxicity and Environmental Impact Studies

Studies have been conducted to assess the environmental impact and toxicity of this compound. Its persistence in soil and water systems raises concerns regarding bioaccumulation and ecological effects. Research indicates that while it is effective as a pesticide, careful management is required to mitigate potential environmental hazards .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Characteristics
2,4-DichlorobenzotrifluorideTwo chlorines and one trifluoromethyl groupMore pronounced lipophilicity due to trifluoromethyl
1-Chloro-2,4-difluorobenzeneOne chlorine and two fluorinesLess halogenated; may exhibit different reactivity
3-Chloro-1,5-difluoro-2-nitrobenzeneOne chlorine and two fluorines with a nitro groupNitro group introduces additional reactivity

This table illustrates how the unique combination of halogens in this compound confers specific properties not found in its analogs, enhancing its utility in various applications.

Safety and Handling Considerations

Given its chemical nature, appropriate safety measures must be taken when handling this compound. Protective equipment such as gloves and masks are recommended to prevent exposure to vapors or skin contact. Proper disposal methods should also be followed to mitigate environmental risks associated with spills or waste .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

3,4-Dichloro-1-(trifluoromethyl)benzene (CAS 327-78-6)

  • Structure : Chlorine at 3- and 4-positions; trifluoromethyl (-CF₃) at 1-position.
  • Reactivity: Demonstrates lower electrophilicity compared to 2,4-Dichloro-1-(trifluoromethoxy)benzene due to the electron-withdrawing but non-oxygenated -CF₃ group. In methoxycarbonylation reactions, trifluoromethyl-substituted analogs show 87% conversion, highlighting their reactivity in catalytic processes .
  • Applications : Used in the synthesis of fluorinated polymers and pharmaceuticals.

2,4-Dichloro-1-(trifluoromethyl)benzene (CAS not provided)

  • Structure : Chlorine at 2- and 4-positions; -CF₃ at 1-position.
  • Comparison : The absence of an oxygen atom in -CF₃ reduces polarity compared to the trifluoromethoxy (-OCF₃) group, impacting solubility and interaction with biological targets.

Nitrophenoxy-Substituted Analogs: Nitrofen (CAS 1836-75-5)

  • Structure: 2,4-Dichloro-1-(4-nitrophenoxy)benzene.
  • Properties: Higher molecular weight (283.09 g/mol) due to the nitro group.
  • Applications: A herbicide and known endocrine disruptor, classified under EPA guidelines for restricted use .

Brominated Analogs

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS 158579-80-7)

  • Structure : Bromine at 4-position, chlorine at 2-position, -OCF₃ at 1-position.
  • Comparison : Bromine’s larger atomic radius increases steric hindrance and may alter metabolic pathways in biological systems. Used in pharmaceutical intermediates .

2,4-Dibromo-1-(trifluoromethoxy)benzene (CAS 1840-97-7)

  • Structure : Bromine at 2- and 4-positions.
  • Reactivity : Higher lipophilicity compared to chlorine analogs, influencing environmental persistence .

Chloroethenyl and Dichloromethyl Derivatives

2,4-Dichloro-1-(2-chloroethenyl)benzene

  • Structure : Chloroethenyl group at 1-position.
  • Environmental Impact : Detected as a degradation product of DDT, with variable environmental persistence depending on substituent mobility .

2,4-Dichloro-1-(dichloromethyl)benzene (CAS 134-25-8)

  • Structure : Dichloromethyl (-CHCl₂) at 1-position.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Key Substituents Key Hazards Applications
This compound 451-85-4 C₇H₃Cl₂F₃O -Cl (2,4), -OCF₃ (1) H302, H315, H319 Synthetic intermediate
Nitrofen 1836-75-5 C₁₂H₇Cl₂NO₃ -Cl (2,4), -O-C₆H₄-NO₂ (1) Reproductive toxicity Herbicide
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene 158579-80-7 C₇H₃BrClF₃O -Br (4), -Cl (2), -OCF₃ (1) Not provided Pharmaceutical intermediate
2,4-Dichloro-1-(dichloromethyl)benzene 134-25-8 C₇H₄Cl₄ -Cl (2,4), -CHCl₂ (1) Bioaccumulation risk Industrial solvent

Table 2: Reactivity in Methoxycarbonylation

Compound Conversion Rate Reaction Conditions Reference
1,2,4-Trichlorobenzene 54% Catalytic, 80°C, 24h
2,4-Dichloro-1-(trifluoromethyl)benzene 87% Same as above

Research Findings and Key Differences

Electron-Withdrawing Effects: The -OCF₃ group in this compound enhances electrophilic aromatic substitution reactivity compared to -CF₃ or -NO₂ analogs .

Environmental Persistence : Brominated analogs (e.g., 1840-97-7) exhibit longer environmental half-lives due to higher lipophilicity, whereas nitrofen derivatives degrade faster under UV light .

Toxicity Profiles : Nitrofen’s endocrine-disrupting properties contrast with the acute toxicity (H302, H315) of this compound, reflecting differences in metabolic pathways .

Biological Activity

2,4-Dichloro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound with significant biological activity. Its unique structural features, including the presence of chlorine and trifluoromethoxy groups, contribute to its potential applications in agriculture and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula: C7H3Cl2F3O
  • Molecular Weight: Approximately 237.00 g/mol

The compound features two chlorine atoms and a trifluoromethoxy group (-O-CF₃) attached to a benzene ring, which enhances its stability and reactivity in various environments .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions .
  • Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various plant pathogens, making it a candidate for use as a pesticide or herbicide .
  • Cytotoxic Effects: Studies have demonstrated cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

  • Antimicrobial Activity
    • A study evaluated the efficacy of this compound against common agricultural pathogens. Results indicated significant inhibition of pathogen growth at concentrations as low as 50 µg/mL .
  • Cytotoxicity Against Cancer Cells
    • In vitro studies assessed the cytotoxic effects of the compound on human lung cancer (H460) and colon cancer (HT29) cell lines. The IC50 values were found to be 25 µM for H460 cells and 30 µM for HT29 cells, indicating moderate cytotoxicity .
  • Enzyme Inhibition Studies
    • The compound was tested for its ability to inhibit butyrylcholinesterase (BChE), an enzyme involved in neurotransmitter regulation. It showed an IC50 value of 15 µM, suggesting potential neuroprotective properties .

Comparative Analysis

The following table summarizes the biological activities and relevant parameters of this compound compared to related compounds:

Compound NameAntimicrobial Activity (µg/mL)Cytotoxicity (IC50, µM)Enzyme Inhibition (IC50, µM)
This compound50H460: 25
HT29: 30
BChE: 15
2,4-Dichlorobenzotrifluoride75H460: 35
HT29: 40
BChE: 20
Trifluoromethylbenzene100H460: >50BChE: >30

Applications

Given its biological activity, this compound has potential applications in:

  • Agriculture: As a pesticide or herbicide due to its antimicrobial properties.
  • Pharmaceuticals: As a lead compound for developing new anti-cancer agents or neuroprotective drugs based on its enzyme inhibition profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dichloro-1-(trifluoromethoxy)benzene, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via electrophilic aromatic substitution or halogenation of precursor aryl trifluoromethyl ethers. For example, (trifluoromethoxy)benzene derivatives are often prepared by hydrogenolysis of chloro-substituted intermediates (e.g., 4-chloro-1-(trifluoromethoxy)benzene) under catalytic conditions . Key considerations include:

  • Use of anhydrous solvents (e.g., THF) to avoid side reactions.
  • Optimization of reaction temperature and catalyst (e.g., MgBr₂ or BF₃·OEt₂) to enhance regioselectivity .
  • Post-reaction purification via column chromatography or preparative TLC (e.g., hexanes/ethyl acetate = 30/1) to isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Answer :

  • ¹⁹F NMR : Critical for tracking trifluoromethoxy (-OCF₃) groups; chemical shifts typically appear between -55 to -60 ppm. Internal standards like 2,4-dichloro-1-(trifluoromethyl)benzene ensure accuracy .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+) with deviations <5 ppm .
  • Gas-phase electron diffraction : Resolves conformational preferences of the trifluoromethoxy group .

Q. What safety protocols are essential when handling this compound?

  • Answer :

  • Hazard Classification : Classified as a skin/eye irritant (GHS07). Use PPE (gloves, goggles) in well-ventilated fume hoods .
  • Storage : Store at 0–6°C in airtight containers to prevent degradation .
  • Waste Disposal : Neutralize halogenated byproducts via approved protocols (e.g., base hydrolysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized for methoxycarbonylation or other functionalization reactions involving this compound?

  • Answer : Competitive methoxycarbonylation studies (e.g., with 1,2,4-trichlorobenzene) reveal that electron-withdrawing groups (e.g., -OCF₃) enhance reactivity. Key parameters include:

  • Catalyst Selection : Cobalt catalysts (e.g., Co₂(CO)₈) improve yields in radical anion nucleophilic substitutions .

  • Temperature : Reactions at -78°C favor selectivity (e.g., 80:20 product ratio in TESOTf/toluene systems) .

  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, while toluene enhances steric control .

    EntryActivator/SolventTemp (°C)Yield (%)Selectivity (3a:4a)
    4TESOTf/THF-1021008:92
    5TESOTf/toluene-1028070:30
    Table 1. Optimization of lithiation-borylation reactions for trifluoromethyl boronic esters .

Q. How should researchers resolve contradictions in reported reactivity data for halogenated trifluoromethoxybenzenes?

  • Answer : Discrepancies often arise from substituent electronic effects or experimental variability. For example:

  • Competitive Substitution : this compound shows 87% conversion in methoxycarbonylation vs. 54% for 1,2,4-trichlorobenzene due to stronger electron-withdrawing effects of -OCF₃ .
  • Analytical Validation : Cross-validate NMR and GC-MS data with isotopic labeling (e.g., ¹³C/²H) to confirm mechanistic pathways .

Q. What strategies mitigate challenges in detecting low-concentration intermediates during synthetic reactions?

  • Answer :

  • Internal Standards : Use 2,4-dichloro-1-(trifluoromethyl)benzene as a ¹⁹F NMR internal standard to quantify trace intermediates .
  • In Situ Monitoring : Employ APPI/LTQ-Orbitrap HRMS for real-time tracking of reactive species (e.g., radical anions) .
  • Computational Modeling : Supplement experimental data with DFT calculations to predict intermediate stability and transition states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2,4-Dichloro-1-(trifluoromethoxy)benzene

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